molecular formula C13H17F3N2 B12123088 1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- CAS No. 933746-09-9

1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]-

Katalognummer: B12123088
CAS-Nummer: 933746-09-9
Molekulargewicht: 258.28 g/mol
InChI-Schlüssel: XWYMLVUZHUASIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- is a chemical compound with a complex structure that includes a pyrrolidine ring and a trifluoromethyl group attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. One common method involves the reaction of pyrrolidine with an appropriate precursor containing the trifluoromethyl group under specific conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction parameters .

Analyse Chemischer Reaktionen

1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:

This compound’s unique combination of a pyrrolidine ring and a trifluoromethyl group makes it particularly valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

933746-09-9

Molekularformel

C13H17F3N2

Molekulargewicht

258.28 g/mol

IUPAC-Name

2-pyrrolidin-1-yl-2-[2-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-6-2-1-5-10(11)12(9-17)18-7-3-4-8-18/h1-2,5-6,12H,3-4,7-9,17H2

InChI-Schlüssel

XWYMLVUZHUASIB-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(CN)C2=CC=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.